1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-fluorobenzenesulfonyl chloride in the presence of piperazine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine
- 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methylfuran-2-yl)methyl]piperazine
- 1-[(2-fluoro-6-[18F]fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine ([18F]DASA-23)
Uniqueness
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the aromatic rings and the presence of two sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S2/c17-12-1-4-14(5-2-12)26(22,23)20-7-9-21(10-8-20)27(24,25)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEGRVQNSOITMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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